molecular formula C25H29N5O3 B2802546 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide CAS No. 1797267-32-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Numéro de catalogue B2802546
Numéro CAS: 1797267-32-3
Poids moléculaire: 447.539
Clé InChI: UGAQIYYCHGJRDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity and Docking Studies

One of the primary research focuses on derivatives similar to the specified compound involves their synthesis and evaluation for anticancer activities. Studies have shown that certain synthesized compounds exhibit significant in vitro anticancer activity against various human cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. These compounds, characterized by their benzimidazole and piperazine structures, demonstrated their effectiveness by reducing cell viability, with some exhibiting higher activity than standard anticancer drugs like doxorubicin. Molecular docking studies further supported the structure-activity relationship, highlighting their potential as therapeutic agents against cancer (Lingaiah Boddu et al., 2018).

ACAT-1 Inhibition for Disease Treatment

Research on derivatives with structural similarities has led to the identification of potent inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a therapeutic target in the treatment of diseases associated with ACAT-1 overexpression. By modifying the compound's structure to enhance aqueous solubility and oral absorption, a clinical candidate named K-604 was developed. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2, suggesting its usefulness in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial and Antioxidant Agents

The compound's framework has been utilized to create novel benzodiazepines with benzimidazole, benzothiazole, and indole moieties. These synthesized compounds were tested for their antimicrobial activities against a range of bacteria and fungi, as well as for their antioxidant properties. Some of these compounds showed potent antimicrobial activity and excellent antioxidant activity, indicating their potential as new therapeutic agents for treating infections and oxidative stress-related conditions (Basavaraj S Naraboli et al., 2017).

Anthelmintic Activity

Another area of application involves the synthesis of novel compounds with a 1,2,4-triazole moiety clubbed with a benzimidazole ring, which were tested for their anthelmintic activity. These compounds exhibited significant efficacy against Pheretima posthumous, comparing favorably with standard drugs like Albendazole and Piperazine. This research opens new avenues for developing effective treatments against parasitic worm infections (P. S. Kumar et al., 2014).

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c31-24(27-17-20-6-7-22-23(16-20)33-19-32-22)18-29-12-10-28(11-13-29)14-15-30-9-8-26-25(30)21-4-2-1-3-5-21/h1-9,16H,10-15,17-19H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAQIYYCHGJRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.